![molecular formula C26H20N4O4 B2363904 3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251582-13-4](/img/structure/B2363904.png)
3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C26H20N4O4 and its molecular weight is 452.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one (CAS Number: 1251582-13-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H20N4O4 with a molecular weight of 452.47 g/mol. It features a unique combination of oxadiazole and dihydropyridazinone moieties, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H20N4O4 |
Molecular Weight | 452.47 g/mol |
CAS Number | 1251582-13-4 |
Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multiple steps, including the cyclization of hydrazides with nitrile oxides to form the oxadiazole ring and condensation reactions between hydrazine derivatives and diketones to create the dihydropyridazinone structure. These synthetic routes are crucial for producing high yields and purity suitable for biological testing.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain to be fully elucidated .
The mechanism by which This compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to varied biological outcomes. For instance, compounds with similar structures have shown to act as inhibitors of monoamine oxidase (MAO), which could imply a similar action for this compound .
Case Studies and Research Findings
Recent studies have focused on the broader class of compounds related to this structure:
- MAO Inhibition : A related study on benzyloxyphenyl derivatives demonstrated potent selective MAO-B inhibitory activity with IC50 values significantly lower than standard treatments. This suggests potential neuroprotective effects relevant in treating neurodegenerative diseases like Parkinson's .
- Antioxidant Activity : The antioxidant capacity of related compounds was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, indicating significant protective effects against oxidative stress—an important factor in many diseases .
常见问题
Basic Question: What synthetic methodologies are reported for constructing the 1,2,4-oxadiazole and dihydropyridazinone moieties in this compound?
Methodological Answer:
The synthesis of the 1,2,4-oxadiazole ring typically involves cyclization between a nitrile and a hydroxylamine derivative under mild acidic or basic conditions. For the dihydropyridazinone core, a common approach is the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. In related studies, oxidative cyclization using sodium hypochlorite in ethanol has been employed as a green chemistry alternative for similar heterocycles, achieving yields up to 73% . Key steps include:
- Oxadiazole formation : Reaction of 2-(benzyloxy)phenyl amidoxime with activated carboxylic acid derivatives (e.g., chloroformates).
- Dihydropyridazinone assembly : Cyclocondensation of hydrazine with a substituted pyridazine precursor under reflux in acetic acid.
Basic Question: How can researchers confirm the regioselectivity of the oxadiazole and dihydropyridazinone ring systems in this compound?
Methodological Answer:
Regioselectivity is confirmed via:
- NMR spectroscopy : 1H- and 13C-NMR can distinguish between 1,2,4-oxadiazole isomers by analyzing coupling patterns and chemical shifts. For example, the oxadiazole C-5 proton typically resonates at δ 8.5–9.5 ppm in DMSO-d6 .
- X-ray crystallography : Single-crystal analysis provides unambiguous proof of regiochemistry. A related pyrazoline derivative showed bond length disparities (C–N: 1.32 Å vs. C–O: 1.23 Å) to confirm ring fusion sites .
Advanced Question: How can contradictory bioactivity data across assays be resolved for this compound?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, solvent polarity) or target specificity. To resolve discrepancies:
- Dose-response profiling : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) vs. cell-based viability assays.
- Computational docking : Use molecular dynamics simulations to predict binding affinities to off-target receptors. For example, a study on benzothiazole derivatives resolved conflicting Sp1–Sp5 activity data by correlating steric bulk with selectivity .
Advanced Question: What strategies optimize the yield of multi-step syntheses involving sensitive functional groups (e.g., benzyloxy or methoxyphenyl)?
Methodological Answer:
Optimization strategies include:
- Protecting group chemistry : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection during oxadiazole formation to prevent undesired side reactions.
- Catalyst screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)2) for hydrogenolysis of benzyl ethers without degrading methoxyphenyl groups.
- Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust reaction times. A study on triazolopyridines achieved 95% purity via alumina plug filtration after oxidative cyclization .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-MS : Quantify purity (>95%) and detect degradation products using a C18 column with acetonitrile/water gradients.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C for similar dihydropyridazinones).
- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor changes via 1H-NMR .
Advanced Question: How can computational methods elucidate the compound’s reaction mechanisms or electronic properties?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances electrophilic substitution reactivity.
- Molecular orbital analysis : Use HOMO-LUMO gaps to estimate redox potentials, critical for understanding antioxidant or pro-oxidant behavior.
- Reaction pathway simulations : Study intermediates in ring-closure steps using Gaussian09 or ORCA software .
Advanced Question: What crystallographic challenges arise in determining this compound’s solid-state structure?
Methodological Answer:
Challenges include:
- Polymorphism : Multiple crystal forms may require screening solvents (e.g., dioxane, DMF) for suitable single crystals.
- Disorder in flexible groups : The benzyloxy side chain often exhibits rotational disorder; refine using SHELXL with restrained torsion angles.
- Weak diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for low-quality crystals. A pyrazole derivative’s structure was resolved to R1 = 0.052 using Mo-Kα radiation .
Basic Question: How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
SAR studies focus on:
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the oxadiazole C-3 or dihydropyridazinone C-1 positions.
- Bioisosteric replacement : Replace the benzyloxy group with bioisosteres like phenylthio or cyclopropylmethoxy.
- Pharmacophore mapping : Use docking studies to prioritize derivatives with predicted hydrogen-bonding motifs. A benzothiazole study identified Sp3 activity enhancement via para-fluorine substitution .
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-32-20-11-7-10-19(16-20)30-15-14-22(31)24(28-30)26-27-25(29-34-26)21-12-5-6-13-23(21)33-17-18-8-3-2-4-9-18/h2-16H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJWNOWCSBEMDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。